molecular formula C8H10BrN B8404762 2-Bromo-3,4,5-trimethylpyridine

2-Bromo-3,4,5-trimethylpyridine

Cat. No.: B8404762
M. Wt: 200.08 g/mol
InChI Key: ACRQDMJFYNYLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,4,5-trimethylpyridine is a versatile multi-methylated pyridine derivative designed for advanced heterocyclic chemistry and drug discovery research. This compound serves as a key synthon in the development of novel nitrogen-containing heterocyclic systems, which are central structural motifs in biologically active compounds and functional materials . The presence of both a bromo substituent and multiple methyl groups on the pyridine ring creates a sophisticated platform for selective functionalization and molecular diversification. In pharmaceutical research, trimethylpyridine derivatives are recognized as valuable building blocks for the design of kinase inhibitors . Intensive molecular docking studies have shown that such methylated pyridine cores can be utilized to design compounds with significant biological activity, such as selective FGFR4 inhibitory activity for investigating anti-cancer treatments, particularly for hepatocellular carcinoma . From a synthetic chemistry perspective, 2-bromopyridines are highly versatile starting materials for transition metal-catalyzed reactions . The bromine atom facilitates efficient cross-coupling reactions, such as the Ru(II)-catalyzed domino reactions, for the construction of complex molecules like heteroarylated 2-pyridones . The specific substitution pattern of the methyl groups in this compound offers potential for steric and electronic modulation, which can be critical for tuning the properties of resulting compounds in materials science and medicinal chemistry campaigns. This product is intended for research and development purposes only in a laboratory setting. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

2-bromo-3,4,5-trimethylpyridine

InChI

InChI=1S/C8H10BrN/c1-5-4-10-8(9)7(3)6(5)2/h4H,1-3H3

InChI Key

ACRQDMJFYNYLSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1C)C)Br

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
2-Bromo-3,4,5-trimethylpyridine serves as an important intermediate in the synthesis of complex pyridine derivatives. Its unique structure allows for the formation of carbon-carbon bonds through various coupling reactions, particularly in palladium-catalyzed processes. This makes it valuable for developing novel compounds with specific properties tailored for different applications.

Medicinal Chemistry

Potential Therapeutic Applications
In medicinal chemistry, this compound is utilized as a building block for synthesizing bioactive molecules. Research has indicated its derivatives exhibit potential antimicrobial and anticancer activities. The compound's ability to interact with various biological targets makes it a candidate for further investigation in drug development.

The biological properties of this compound are notable:

  • Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial effects against various pathogens.
PathogenActivity ObservedReference
Staphylococcus aureusInhibition of growth
Escherichia coliInhibition of growth
Candida albicansModerate inhibition
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth and angiogenesis by affecting cellular pathways critical for cancer progression.

Industrial Applications

Specialty Chemicals Production
In the chemical industry, this compound is employed in producing specialty chemicals and materials. Its unique substitution pattern enhances stability and solubility, making it suitable for various industrial applications.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial properties of related bromopyridine compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the side chains significantly affected their potency.

Anticancer Investigations

Research conducted on furan-containing compounds demonstrated promising cytotoxic effects against several cancer cell lines. These findings warrant further exploration into the therapeutic potential of this compound derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution under mild conditions. Key examples include:

Amination with Sodium Amide
Reaction with sodium amide (NaNH₂) in liquid ammonia generates 2-amino-3,4,5-trimethylpyridine via a benzyne intermediate . The methyl groups at positions 3, 4, and 5 sterically hinder direct substitution, necessitating elevated temperatures (70–100°C).

Thiolation and Azidation

  • Sodium thiolate (RS⁻) replaces bromine in ethanol/water at 50°C, yielding 2-thioether derivatives.

  • Sodium azide (NaN₃) in DMF at 80°C produces 2-azido-3,4,5-trimethylpyridine .

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura couplings, enabling aryl/alkyl group introduction:

Conditions and Catalysts

Catalyst SystemSolventBaseYield (%)
Pd(OAc)₂/S-PhosToluene/EtOHK₃PO₄92
PdCl₂(dppf)/P( t-Bu)₃DMF/H₂ONa₂CO₃85

Substrate Scope
Arylboronic acids with electron-donating groups (e.g., 4-MeO, 3,5-di-Me) couple efficiently, while electron-withdrawing groups (e.g., 4-CF₃) reduce yields to ~50% . Steric hindrance from methyl groups slows coupling kinetics compared to less-substituted pyridines.

Radical-Mediated Transformations

Under blue light (450 nm), the C–Br bond undergoes homolysis, generating a pyridinyl radical:

Mechanism

  • C–Br bond cleavage produces bromine and pyridinyl radicals.

  • Radicals combine with difluoroalkyl species (Rf–X) to form C–Rf bonds .

Applications

  • Difluoroalkylation of heteroarenes.

  • Tandem cyclization reactions for fused pyridine derivatives.

Limitations in Oxyfunctionalization

The bromine substituent and methyl groups hinder hydroxylation attempts. For example:

  • Burkholderia sp. MAK1 whole-cell biocatalysts fail to hydroxylate the pyridine ring, likely due to steric and electronic deactivation .

Comparative Reactivity

Table 1: Reaction Outcomes vs. Analogues

Reaction Type2-Bromo-3,4,5-TMP3-Bromopyridine
Suzuki CouplingHigh yield (85–92%)Moderate (60–75%)
AminationSingle productMixture (3- and 4-amino)
Radical AlkylationEfficientNot reported

TMP = Trimethylpyridine

Comparison with Similar Compounds

2-Bromo-3-methylpyridine

  • Structure : Bromine at position 2, methyl at position 3.
  • Key Differences : Lacks methyl groups at 4 and 5.
  • Reactivity : Reduced steric hindrance compared to 2-bromo-3,4,5-trimethylpyridine, allowing easier access to the bromine site for substitution or coupling reactions.
  • Applications : Used in synthesizing agrochemicals and ligands. Safety data indicate moderate toxicity (Skin Irrit. 2, H315) .

4-Methoxy-2,3,5-trimethylpyridine

  • Structure : Methoxy at position 4, methyl at 2, 3, and 5.
  • Key Differences : Methoxy group replaces bromine, altering electronic properties.
  • Reactivity : Methoxy acts as an electron-donating group, reducing reactivity toward nucleophilic substitution. Used as a key intermediate in anti-ulcer drugs (e.g., omeprazole) via oxidation to N-oxides .
  • Pharmacological Role : Demonstrates the importance of substituent positioning in drug design.

2-Bromo-3,5-dimethylpyridine

  • Structure : Bromine at 2, methyl at 3 and 5.
  • Key Differences : Lacks the 4-methyl group present in the target compound.
  • Reactivity: Employed in Suzuki couplings to synthesize tetrahydropyrido[4,3-d]pyrimidines.

Cross-Coupling Reactions

  • This compound : The bromine site facilitates Pd-catalyzed couplings, but the three methyl groups may slow reaction kinetics due to steric effects. For example, in Suzuki reactions, bulky ligands or elevated temperatures might be required compared to less-substituted analogs .
  • Comparison with 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine : Bromine at position 5 (vs. 2) in this compound shifts reactivity toward meta-substitution pathways, highlighting positional dependence in drug synthesis .

Substitution Reactions

  • The electron-withdrawing bromine enhances susceptibility to nucleophilic aromatic substitution.

Pharmacological and Industrial Relevance

Drug Intermediate Potential

  • Similar to 4-methoxy-2,3,5-trimethylpyridine (a precursor to omeprazole), this compound could serve as a building block for proton-pump inhibitors or antitubulin agents.

Physical and Chemical Properties

Property This compound 2-Bromo-3-methylpyridine 4-Methoxy-2,3,5-trimethylpyridine
Molecular Weight ~230.1 (estimated) 172.02 181.23
Solubility Low (lipophilic methyl groups) Moderate Moderate (polar methoxy group)
Melting Point Not reported Not reported Not reported
Reactivity High (bromine + steric effects) Moderate Low (methoxy group)

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

The most widely reported method involves radical bromination of 3,4,5-trimethylpyridine using NBS under controlled conditions. This approach exploits the stability of the pyridine ring while targeting the 2-position for substitution.

  • Reaction Conditions :

    • Catalyst : Azobisisobutyronitrile (AIBN, 0.1–1.0 mol%)

    • Solvent : Carbon tetrachloride (CCl₄) or dichloromethane (DCM)

    • Temperature : 75–85°C under reflux

    • Time : 4–6 hours

  • Mechanism : AIBN initiates radical formation, enabling NBS to abstract a hydrogen atom from the methyl group at the 2-position, followed by bromine transfer.

  • Yield : 70–85%

Electrophilic Bromination with Molecular Bromine (Br₂)

Electrophilic substitution using Br₂ in acidic media offers an alternative pathway, though it requires careful control to avoid over-bromination.

  • Reaction Conditions :

    • Acid Catalyst : HBr or FeBr₃ (1–2 equiv)

    • Solvent : Acetic acid or HBr(aq)

    • Temperature : 0–5°C (to suppress side reactions)

    • Time : 30–60 minutes

  • Mechanism : Br₂ reacts via an electrophilic aromatic substitution (EAS) mechanism, directed by the electron-donating methyl groups.

  • Yield : 60–75%

Halogen Exchange Reactions

From 2-Chloro-3,4,5-Trimethylpyridine

Halogen exchange using HBr or NaBr in polar aprotic solvents provides a high-purity route.

  • Reaction Conditions :

    • Reagent : 48% HBr (3–5 equiv)

    • Solvent : 1,2-Dichloroethane or DMF

    • Temperature : 80–100°C

    • Time : 12–24 hours

  • Yield : 65–80%

Sandmeyer-Type Bromination

Diazotization of 2-amino-3,4,5-trimethylpyridine followed by bromine substitution achieves regioselectivity.

  • Steps :

    • Diazotization with NaNO₂/HBr at -5°C.

    • Bromination with CuBr or HBr.

  • Conditions :

    • Temperature : -5°C to 20°C (stepwise)

    • Solvent : H₂O/Et₂O biphasic system

  • Yield : 75–92%

Zincke Imine-Mediated Bromination

A modern approach employs Zincke imine intermediates to bypass traditional EAS limitations, enabling selective 2-bromination (Fig. 1).

Protocol Overview

  • Ring Opening : React 3,4,5-trimethylpyridine with dibenzylamine to form a Zincke imine.

  • Bromination : Treat with NBS and trifluoroacetic acid (TFA) at 0°C.

  • Recyclization : Add ammonium acetate to regenerate the pyridine ring.

  • Yield : 82–90%

  • Advantages : Avoids polybromination; compatible with sensitive functional groups.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagent Yield Key Advantage
Radical Bromination (NBS)3,4,5-TrimethylpyridineAIBN/NBS70–85%Scalability
Electrophilic (Br₂)3,4,5-TrimethylpyridineHBr/FeBr₃60–75%Low cost
Halogen Exchange2-Chloro-3,4,5-trimethylpyridineHBr65–80%High purity
Zincke Imine3,4,5-TrimethylpyridineNBS/TFA82–90%Regioselectivity

Industrial-Scale Considerations

Catalytic Efficiency

  • Pd/C Catalysts : Used in hydrogenation steps for precursor synthesis (e.g., reducing nitro groups in intermediates).

  • Recyclability : Cobalt-aluminum phosphate catalysts (from CN101012194A) show >10 cycles without significant activity loss.

Solvent and Waste Management

  • Green Solvents : Ethyl acetate and 1,4-dioxane are prioritized for reduced environmental impact.

  • By-Product Mitigation : Sulfur-based by-products from demethylation reactions are neutralized with NaOH.

Mechanistic Insights

Radical vs. Electrophilic Pathways

  • Radical Stability : Methyl groups at 3,4,5-positions stabilize transition states, favoring 2-bromination.

  • Acid Role in EAS : HBr protonates the pyridine ring, enhancing electrophilic attack at the 2-position.

Computational Validation

Density functional theory (DFT) studies confirm that Zincke imine intermediates reduce activation energy for bromination at the 2-position by 4.6 kcal/mol compared to traditional EAS.

Challenges and Optimization

  • Over-Bromination : Mitigated by low-temperature (-5°C) reactions and stoichiometric Br₂ control.

  • Catalyst Deactivation : Additives like trimethoxybenzene quench excess NBS, preserving catalyst longevity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-3,4,5-trimethylpyridine, and how do reaction conditions influence yield?

  • Methodology : Bromination of pre-methylated pyridine derivatives is a common approach. For example, bromination of 3,4,5-trimethylpyridine using bromine in fuming sulfuric acid under controlled temperatures (0°C to reflux) can introduce the bromo substituent. A modified procedure from a related compound (2-amino-4-methylpyridine) achieved 54% yield using bromine in fuming H₂SO₄, followed by neutralization and extraction .
  • Key Parameters :

  • Temperature control (0°C during bromine addition minimizes side reactions).
  • Use of inert atmosphere to prevent oxidation.
  • Neutralization with 10N NaOH to isolate the product.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and methyl group integration .
  • Mass Spectrometry : High-resolution MS (e.g., exact mass analysis) to confirm molecular weight (e.g., 202.05 g/mol for C₇H₈BrNO derivatives) .
  • HPLC : Reverse-phase chromatography to assess purity (>95% by HPLC) .

Q. What safety precautions are critical when handling brominated pyridines?

  • Guidelines :

  • Use PPE (gloves, goggles) due to skin/eye irritation risks (Hazard Class: Eye Irrit. 2, Skin Irrit.) .
  • Work in a fume hood to avoid inhalation of volatile bromine or acidic fumes during synthesis .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4,5-trimethyl groups influence regioselectivity in further functionalization?

  • Mechanistic Insight : The methyl groups create steric hindrance, directing electrophilic substitution to the less hindered position (e.g., para to bromine). Electronic effects from methyl substituents may activate/deactivate specific sites. For example, in cross-coupling reactions (e.g., Suzuki), the bromo group acts as a leaving site, while methyl groups stabilize intermediates via hyperconjugation .
  • Case Study : Nickel-catalyzed reductive coupling of 2-bromo-5-methylpyridine derivatives demonstrated tolerance to steric bulk, suggesting applicability for 3,4,5-trimethyl analogs .

Q. How can researchers resolve contradictions in reported yields for bromination of methylpyridines?

  • Troubleshooting :

  • Acid Concentration : Higher H₂SO₄ concentration increases bromination efficiency but may degrade sensitive substrates.
  • By-product Analysis : Use LC-MS to identify dibrominated or oxidized by-products. For example, 2,5-dibromo-3-methylpyridine formation can occur under excessive bromine .
  • Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of substrate to Br₂) and reaction time (2 hours reflux in ) .

Q. What strategies enable selective C–Br bond activation for constructing heterocycles or metal-organic frameworks (MOFs)?

  • Methodology :

  • Cross-Coupling : Use Pd catalysts for Suzuki-Miyaura coupling to attach aryl/heteroaryl groups. For example, ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate was synthesized via sequential cross-coupling .
  • Photoredox Catalysis : Visible-light-mediated reactions to replace bromine with functional groups (e.g., amines, carboxylates) .

Q. How does this compound perform as a ligand in transition-metal catalysis?

  • Case Study : Nickel complexes with bromopyridine ligands show activity in ethylene oligomerization. The bromo group can be replaced with phosphine or oxazoline donors to modulate catalytic activity .
  • Data : Stability studies (TGA/DSC) and X-ray crystallography help assess ligand-metal binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.